molecular formula C20H25N5O4 B5154609 N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

N,N'-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B5154609
M. Wt: 399.4 g/mol
InChI Key: CVISQOLPWMBPGC-UHFFFAOYSA-N
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Description

N,N’-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine is a synthetic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazole ring substituted with two 3,4-dimethoxybenzyl groups, which contribute to its distinctive properties.

Properties

IUPAC Name

3-N,5-N-bis[(3,4-dimethoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O4/c1-26-15-7-5-13(9-17(15)28-3)11-21-19-23-20(25-24-19)22-12-14-6-8-16(27-2)18(10-14)29-4/h5-10H,11-12H2,1-4H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVISQOLPWMBPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=NC(=NN2)NCC3=CC(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution with 3,4-Dimethoxybenzyl Groups: The triazole ring is then reacted with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride to introduce the 3,4-dimethoxybenzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3,4-dimethoxybenzyl groups can be replaced with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate or sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N,N’-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N,N’-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine can be compared with other similar compounds, such as:

    N,N’-bis(3,4-dimethoxybenzyl)ethylenediamine: This compound also features 3,4-dimethoxybenzyl groups but has an ethylenediamine backbone instead of a triazole ring.

    N,N’-bis(3,4-dimethoxybenzyl)hydrazine: Similar to the target compound but with a hydrazine backbone.

    N,N’-bis(3,4-dimethoxybenzyl)urea: Contains a urea backbone with 3,4-dimethoxybenzyl groups.

The uniqueness of N,N’-bis(3,4-dimethoxybenzyl)-1H-1,2,4-triazole-3,5-diamine lies in its triazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

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